2-Fluoro-3-(methoxymethoxy)phenylboronic acid; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

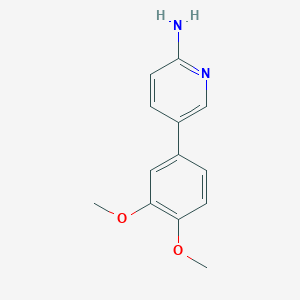

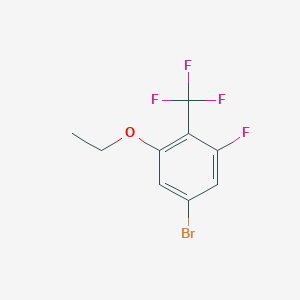

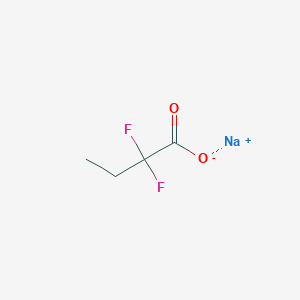

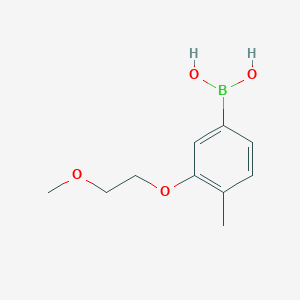

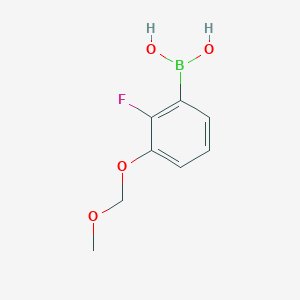

2-Fluoro-3-(methoxymethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2096331-58-5 . It has a molecular weight of 199.97 and its IUPAC name is 2-fluoro-3-(methoxymethoxy)phenylboronic acid . This compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BFO4/c1-13-5-14-7-4-2-3-6 (8 (7)10)9 (11)12/h2-4,11-12H,5H2,1H3 . The canonical SMILES representation is B (C1=C (C (=CC=C1)OC)F) (O)O .Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-3-(methoxymethoxy)phenylboronic acid is 169.95 g/mol . It has 2 hydrogen bond donors .Aplicaciones Científicas De Investigación

Glucose Sensing and Diabetes Management

- A study by Bao et al. (2021) demonstrated the use of 2-fluoro-3-(methoxymethoxy)phenylboronic acid in the synthesis of a new monomer for enzyme-free glucose sensing. This is significant for non-invasive glucose monitoring, particularly beneficial in diabetes management.

Cancer Research

- Research by Psurski et al. (2018) explored the antiproliferative potential of phenylboronic acid derivatives, including 2-fluoro-3-(methoxymethoxy)phenylboronic acid, in cancer cell lines. This has implications for developing new anticancer agents.

Material Synthesis and Chemical Modifications

- Ihara & Suginome (2009) discussed its use in the o-C-H silylation of arylboronic acids, a key process in material synthesis and chemical modifications.

Synthesis of Fluorinated Compounds

- A study by Shi et al. (1996) utilized 2-fluoro-3-(methoxymethoxy)phenylboronic acid for the synthesis of fluorine-bearing pyrazolones, pyrimidines, and other heterocyclic compounds, indicating its utility in diverse chemical syntheses.

Nanotechnology and Material Sciences

- The compound has been used in the development of novel hybrid nanomaterials, as shown in research by Monteiro et al. (2015). This has potential applications in catalysis and sensor technology.

Antifungal Research

- Studies like those by Borys et al. (2019) investigated the antifungal activity of formylphenylboronic acids, including 2-fluoro-3-(methoxymethoxy)phenylboronic acid, against various fungal strains.

Synthesis Methodology

- Research by Qiu et al. (2009) explored a practical synthesis method involving 2-fluoro-3-(methoxymethoxy)phenylboronic acid, highlighting its importance in synthetic chemistry.

Spectroscopy and Adsorption Studies

- Piergies et al. (2013) conducted spectroscopic studies on phenylboronic acids, including 2-fluoro-3-(methoxymethoxy)phenylboronic acid, to understand adsorption mechanisms.

Fluorescence Studies in Biological Systems

- The compound's role in fluorescence quenching in biological systems was investigated by Geethanjali et al. (2015), indicating its potential in biochemical analysis.

Chemical Properties and Lewis Acid Receptors

- Research on the influence of fluorine substituents in phenylboronic compounds, including 2-fluoro-3-(methoxymethoxy)phenylboronic acid, by Gozdalik et al. (2017) and Yuchi et al. (1999) contributed to understanding its properties as a Lewis acid receptor.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

It’s known that boronic acids can form boronate esters with 1,2- and 1,3-diols in biological systems, which can influence the activity of target molecules .

Biochemical Pathways

It has been used as a reactant for regioselective suzuki coupling , which is a type of chemical reaction where an organic boron compound (the boronic acid) and an organic halide are coupled together using a metal catalyst.

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids . For instance, 2-Fluoro-3-(methoxymethoxy)phenylboronic acid is recommended to be stored at a temperature of 2-8°C .

Análisis Bioquímico

Biochemical Properties

They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins

Molecular Mechanism

As a boronic acid derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . Specific details regarding these mechanisms for this compound are currently lacking in the literature.

Metabolic Pathways

Boronic acids can potentially interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels . Specific details for this compound are currently lacking.

Propiedades

IUPAC Name |

[2-fluoro-3-(methoxymethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4,11-12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUWCWYAKUTVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCOC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.